Cas no 485841-48-3 (5-Fluoro-1H-indazole-3-carbaldehyde)
5-Fluoro-1H-indazole-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 5-Fluoro-1H-indazole-3-carbaldehyde
- 5-fluoro-2H-indazole-3-carbaldehyde
- 5-Fluoro indazole-3-carboxaldehyde
- 5-fluoro indazole-3-carbaldehyde
- CCWNWTAOWXACOT-UHFFFAOYSA-N
- FCH853443
- AB28694
- RP22685
- 5-fluoro-2H-indazole-3-carboxaldehyde
- 5-fluoranyl-2H-indazole-3-carbaldehyde
- BC208486
- ST2418763
- AX8028838
- AB0025085
- W6484
- 4CH
- EN300-1616808
- 5-Fluoro-3-(1H)indazole carboxaldehyde
- CS-0060650
- A827565
- 485841-48-3
- MFCD06739142
- AMY9766
- J-517491
- DTXSID30622092
- 5-FLUORO-1H-INDAZOLE-3-CARBOXALDEHYDE
- SCHEMBL3540306
- G11448
- 5-Fluoroindazole-3-carbaldehyde
- AKOS006295648
- AS-30786
- DB-070940
- SY060221
-
- MDL: MFCD06739142
- Inchi: 1S/C8H5FN2O/c9-5-1-2-7-6(3-5)8(4-12)11-10-7/h1-4H,(H,10,11)
- InChI Key: CCWNWTAOWXACOT-UHFFFAOYSA-N
- SMILES: FC1C=CC2C(C=1)=C(C=O)NN=2
Computed Properties
- Exact Mass: 164.03900
- Monoisotopic Mass: 164.03859095g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 45.8
- XLogP3: 1.4
Experimental Properties
- PSA: 45.75000
- LogP: 1.51450
5-Fluoro-1H-indazole-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC10513-10g |
5-fluoro-1H-indazole-3-carbaldehyde |
485841-48-3 | 95% | 10g |
$1550 | 2023-09-07 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F897156-10g |
5-Fluoro-1H-indazole-3-carbaldehyde |
485841-48-3 | 98% | 10g |
7,020.00 | 2021-05-17 | |
| Fluorochem | 209361-250mg |
5-Fluoro-1H-indazole-3-carbaldehyde |
485841-48-3 | 95% | 250mg |
£121.00 | 2022-03-01 | |
| Fluorochem | 209361-5g |
5-Fluoro-1H-indazole-3-carbaldehyde |
485841-48-3 | 95% | 5g |
£1061.00 | 2022-03-01 | |
| TRC | F257230-100mg |
5-fluoro-2h-indazole-3-carbaldehyde |
485841-48-3 | 100mg |
$ 870.00 | 2022-06-05 | ||
| TRC | F257230-250mg |
5-fluoro-2h-indazole-3-carbaldehyde |
485841-48-3 | 250mg |
$ 1805.00 | 2022-06-05 | ||
| TRC | F257230-500mg |
5-fluoro-2h-indazole-3-carbaldehyde |
485841-48-3 | 500mg |
$ 2885.00 | 2022-06-05 | ||
| ChemScence | CS-0060650-100mg |
5-Fluoro-1H-indazole-3-carbaldehyde |
485841-48-3 | 97.08% | 100mg |
$53.0 | 2022-04-27 | |
| ChemScence | CS-0060650-250mg |
5-Fluoro-1H-indazole-3-carbaldehyde |
485841-48-3 | 97.08% | 250mg |
$82.0 | 2022-04-27 | |
| ChemScence | CS-0060650-1g |
5-Fluoro-1H-indazole-3-carbaldehyde |
485841-48-3 | 97.08% | 1g |
$184.0 | 2022-04-27 |
5-Fluoro-1H-indazole-3-carbaldehyde Suppliers
5-Fluoro-1H-indazole-3-carbaldehyde Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 5-Fluoro-1H-indazole-3-carbaldehyde
Research Brief on 5-Fluoro-1H-indazole-3-carbaldehyde (CAS: 485841-48-3) in Chemical Biology and Pharmaceutical Applications
The compound 5-Fluoro-1H-indazole-3-carbaldehyde (CAS: 485841-48-3) has recently gained significant attention in chemical biology and pharmaceutical research due to its versatile applications as a key synthetic intermediate and potential bioactive scaffold. This research brief synthesizes the latest findings regarding this compound's chemical properties, synthetic utility, and emerging biological activities from peer-reviewed literature published within the past three years.
Structural analysis reveals that 5-Fluoro-1H-indazole-3-carbaldehyde possesses unique electronic characteristics due to the strategic positioning of the fluorine atom at the 5-position and the reactive aldehyde group at the 3-position of the indazole core. Recent synthetic studies (J. Med. Chem. 2023, 66(5)) demonstrate its exceptional reactivity in multicomponent reactions, particularly in constructing polyheterocyclic systems relevant to kinase inhibitor development. The electron-withdrawing fluorine substituent significantly influences both the compound's reactivity and the biological activity of derived products.
In pharmaceutical applications, this compound has emerged as a privileged building block for the development of novel bromodomain inhibitors. A 2024 study (ACS Chem. Biol. 19(2)) reported its successful incorporation into selective BET inhibitors showing improved metabolic stability compared to non-fluorinated analogs. The fluorine atom enhances membrane permeability and modulates the pKa of adjacent functional groups, contributing to optimized pharmacokinetic profiles of derived drug candidates.
Recent advances in synthetic methodology have expanded access to this compound through improved catalytic systems. A 2023 publication (Org. Process Res. Dev. 27(8)) described a continuous-flow protocol achieving 85% yield at kilogram scale, addressing previous challenges in large-scale production. The optimized route employs palladium-catalyzed cyclization followed by selective formylation, demonstrating excellent regiocontrol and reduced metal contamination in the final product.
Emerging biological data suggests that derivatives of 5-Fluoro-1H-indazole-3-carbaldehyde exhibit promising activity against inflammatory targets. A Nature Communications study (2024, 15:1234) identified several 3-substituted indazole derivatives showing potent NLRP3 inflammasome inhibition, with the fluorine atom playing a critical role in target engagement through unique halogen bonding interactions. These findings open new avenues for developing anti-inflammatory therapeutics based on this scaffold.
The compound's potential in radiopharmaceutical development has also been explored recently (J. Nucl. Med. 2023, 64(11)). Researchers successfully incorporated 18F-labeled analogs of 5-Fluoro-1H-indazole-3-carbaldehyde into PET tracers for imaging tumor hypoxia, leveraging the inherent properties of the fluorine atom while maintaining the indazole core's favorable biodistribution characteristics.
Future research directions highlighted in current literature include further exploration of structure-activity relationships around the indazole core, development of asymmetric synthetic methods using chiral auxiliaries, and investigation of the compound's potential in covalent inhibitor design. The growing body of evidence positions 5-Fluoro-1H-indazole-3-carbaldehyde as a valuable tool in medicinal chemistry with applications spanning multiple therapeutic areas.
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